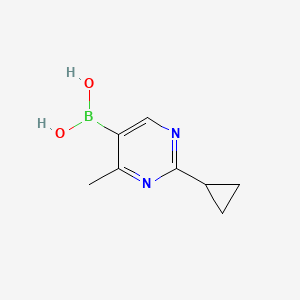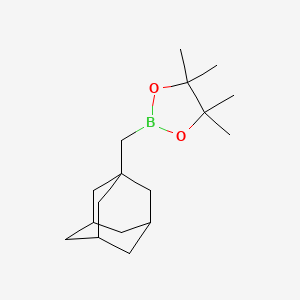
3,5-di(2H3)methoxybenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-di(2H3)methoxybenzoic acid: is a methoxybenzoic acid derivative where the benzoic acid is substituted by methoxy groups at positions 3 and 5. This compound is known for its role as a plant metabolite and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3,5-di(2H3)methoxybenzoic acid typically involves the nucleophilic substitution reaction of a precursor compound with sodium methylate in methanol under inert gas protection. The reaction temperature ranges from 80-150°C, and the reaction pressure is between 0.18-1.4 MPa. The resulting solution is then mixed with alkali metal hydroxide and water, followed by hydrolysis and acidification to obtain the final product .
Industrial Production Methods: Industrial production of methoxybenzoic acids, including 3,5-di(2H3)methoxybenzoic acid, often employs a one-pot process that is low in alkali consumption, environmentally friendly, and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-di(2H3)methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
3,5-di(2H3)methoxybenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound serves as a plant metabolite and is involved in metabolic reactions in plants.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of dyes, fragrances, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3,5-di(2H3)methoxybenzoic acid involves its interaction with molecular targets and pathways. It acts as a Bronsted acid, donating a proton to acceptor molecules. In biological systems, it may modulate gene expression and induce oxidative stress, leading to various physiological effects .
Comparación Con Compuestos Similares
- 3-methoxybenzoic acid
- 4-methoxybenzoic acid
- 3,4-dimethoxybenzoic acid
- 4-nitrobenzoic acid
Comparison: Compared to similar compounds, 3,5-di(2H3)methoxybenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. For instance, the presence of methoxy groups at positions 3 and 5 enhances its electron-donating properties, making it more reactive in electrophilic substitution reactions .
Propiedades
Fórmula molecular |
C9H10O4 |
|---|---|
Peso molecular |
188.21 g/mol |
Nombre IUPAC |
3,5-bis(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C9H10O4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H,10,11)/i1D3,2D3 |
Clave InChI |
IWPZKOJSYQZABD-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC(=CC(=C1)C(=O)O)OC([2H])([2H])[2H] |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B13457990.png)

![methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride](/img/structure/B13458000.png)
![2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13458004.png)







![2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride](/img/structure/B13458060.png)
![6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458065.png)
![{[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]carbamoyl}methyl methanesulfonate](/img/structure/B13458070.png)
